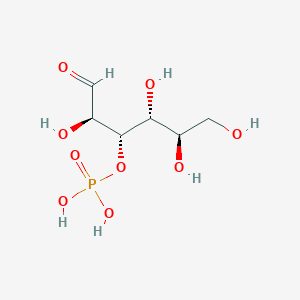

aldehydo-D-glucose 3-phosphate

描述

Significance as a Pivotal Metabolite

The importance of D-glyceraldehyde 3-phosphate stems from its central position in several fundamental biochemical pathways, including glycolysis, gluconeogenesis, the Calvin cycle, and the pentose (B10789219) phosphate (B84403) pathway. wikipedia.orgmedchemexpress.com

Glycolysis and Gluconeogenesis: In the glycolytic pathway, fructose-1,6-bisphosphate is cleaved by the enzyme aldolase (B8822740) to produce D-glyceraldehyde 3-phosphate and dihydroxyacetone phosphate (DHAP). wikipedia.org DHAP is then isomerized to G3P, meaning two molecules of G3P are processed in the subsequent steps of glycolysis for every molecule of glucose. tru.ca G3P is then oxidized and phosphorylated to form 1,3-bisphosphoglycerate in a reaction catalyzed by glyceraldehyde 3-phosphate dehydrogenase (GAPDH), a crucial energy-yielding step. drugbank.comwikipedia.org Conversely, in gluconeogenesis, G3P is a key intermediate in the synthesis of glucose from non-carbohydrate precursors. ecmdb.cahmdb.ca

Calvin Cycle in Photosynthesis: During the light-independent reactions of photosynthesis, two molecules of 3-phosphoglycerate (B1209933) (3-PGA) are reduced to form D-glyceraldehyde 3-phosphate, utilizing ATP and NADPH generated during the light-dependent reactions. iitk.ac.inopentextbc.ca While some G3P molecules are used to regenerate ribulose-1,5-bisphosphate (RuBP) to continue the cycle, a portion of G3P exits the cycle to be used in the synthesis of glucose and other carbohydrates. conductscience.comkhanacademy.org This makes G3P the primary product of carbon fixation that is used for anabolic purposes in plants and other photosynthetic organisms. khanacademy.org

Pentose Phosphate Pathway: D-glyceraldehyde 3-phosphate is an important intermediate in the non-oxidative phase of the pentose phosphate pathway. wikipedia.org It can be produced from the conversion of other sugar phosphates and can also be used to regenerate glucose-6-phosphate, linking this pathway back to glycolysis. nih.govnih.gov This pathway is vital for producing NADPH, which is essential for reductive biosynthesis and antioxidant defense, and for synthesizing the precursors for nucleotide biosynthesis. wikipedia.org

Biosynthesis of Other Molecules: Beyond central carbon metabolism, G3P serves as a precursor in the biosynthesis of other essential molecules. It is involved in the synthesis of the amino acid tryptophan and the vitamin thiamine (B1217682) (vitamin B1). ecmdb.camedchemexpress.com

The interconnectedness of these pathways through G3P highlights its role as a critical hub, allowing for the dynamic regulation and distribution of carbon flux according to the cell's metabolic needs.

Stereochemical Considerations and the D-Isomer's Biological Precedence

The "D" in D-glyceraldehyde 3-phosphate refers to its stereochemistry, a specific three-dimensional arrangement of its atoms. Glyceraldehyde is the simplest chiral aldose, possessing one chiral center at the second carbon atom. This chirality gives rise to two enantiomers (mirror images): D-glyceraldehyde and L-glyceraldehyde. tru.casmolecule.com

The biological prevalence of the D-isomer of glyceraldehyde 3-phosphate is a direct consequence of the high stereospecificity of the enzymes involved in its metabolism. tru.ca Enzymes have precisely shaped active sites that can distinguish between enantiomers, much like a lock can only be opened by a specific key.

Enzymatic Specificity: Enzymes such as glyceraldehyde 3-phosphate dehydrogenase, aldolase, and triose phosphate isomerase are specifically configured to bind and act upon the D-isomer of glyceraldehyde 3-phosphate. tru.caportlandpress.com For instance, the enzyme triose phosphate isomerase catalyzes the interconversion of dihydroxyacetone phosphate and D-glyceraldehyde 3-phosphate; the L-enantiomer is not a substrate for this enzyme. tru.ca This specificity ensures that metabolic pathways proceed in a controlled and efficient manner.

Evolutionary Basis: The preference for D-sugars in nature is a long-standing question in evolutionary biology. While the exact reasons for this "homochirality" are still debated, it is believed that once a preference was established early in the evolution of life, it became locked in. The enzymes and metabolic pathways that evolved subsequently were built around this initial choice, leading to the near-universal use of D-sugars, including D-glyceraldehyde 3-phosphate, in primary metabolism.

The Cahn-Ingold-Prelog (CIP) system provides a more formal method for designating stereochemistry. In this system, D-glyceraldehyde 3-phosphate is assigned the (R)-configuration. tru.caquora.com This designation is based on assigning priorities to the four different substituents attached to the chiral carbon and observing their arrangement in space. tru.ca

Data Tables

Table 1: Key Properties of D-Glyceraldehyde 3-Phosphate

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₃H₇O₆P | wikipedia.orgumaryland.edu |

| Molar Mass | 170.058 g/mol | wikipedia.org |

| IUPAC Name | [(2R)-2-hydroxy-3-oxopropyl] dihydrogen phosphate | nih.gov |

| Synonyms | Triose phosphate, 3-Phosphoglyceraldehyde, G3P, GAP | wikipedia.orgumaryland.edumedchemexpress.com |

| CAS Number | 591-57-1 | nih.gov |

Table 2: Major Metabolic Pathways Involving D-Glyceraldehyde 3-Phosphate

| Pathway | Role of D-Glyceraldehyde 3-Phosphate | Key Associated Enzymes | Source |

|---|---|---|---|

| Glycolysis | Intermediate formed from fructose-1,6-bisphosphate; oxidized to 1,3-bisphosphoglycerate. | Aldolase, Triose phosphate isomerase, Glyceraldehyde 3-phosphate dehydrogenase (GAPDH). | wikipedia.orgwikipedia.org |

| Gluconeogenesis | Precursor for the synthesis of glucose. | Glyceraldehyde 3-phosphate dehydrogenase (GAPDH), Aldolase. | ecmdb.cahmdb.ca |

| Calvin Cycle | Product of CO₂ fixation; used for carbohydrate synthesis and regeneration of RuBP. | Glyceraldehyde-3-phosphate dehydrogenase. | iitk.ac.inopentextbc.ca |

| Pentose Phosphate Pathway | Intermediate in the non-oxidative phase, linking to glycolysis. | Transaldolase, Transketolase. | hmdb.canih.gov |

| Tryptophan Biosynthesis | Precursor molecule. | Not specified | ecmdb.camedchemexpress.com |

| Thiamine Biosynthesis | Precursor molecule. | Not specified | medchemexpress.com |

Structure

3D Structure

属性

分子式 |

C6H13O9P |

|---|---|

分子量 |

260.14 g/mol |

IUPAC 名称 |

[(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C6H13O9P/c7-1-3(9)5(11)6(4(10)2-8)15-16(12,13)14/h2-7,9-11H,1H2,(H2,12,13,14)/t3-,4+,5-,6-/m1/s1 |

InChI 键 |

SYHNZXHNEJUCJR-JGWLITMVSA-N |

SMILES |

C(C(C(C(C(C=O)O)OP(=O)(O)O)O)O)O |

手性 SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)OP(=O)(O)O)O)O)O |

规范 SMILES |

C(C(C(C(C(C=O)O)OP(=O)(O)O)O)O)O |

产品来源 |

United States |

D Glyceraldehyde 3 Phosphate in Central Metabolic Pathways

Glycolysis Pathway

Intermediary Role in Glucose Catabolism

Formation of D-Glyceraldehyde 3-Phosphate

The generation of D-Glyceraldehyde 3-phosphate in glycolysis is a two-step process involving the cleavage of a six-carbon sugar and the subsequent isomerization of one of the resulting three-carbon products.

The primary route for G3P formation in glycolysis is the cleavage of fructose-1,6-bisphosphate. wikipedia.orgwikipedia.org This reaction is catalyzed by the enzyme fructose-1,6-bisphosphate aldolase (B8822740), often simply called aldolase. wikipedia.orgproteopedia.orgnih.gov Aldolase reversibly cleaves the six-carbon fructose-1,6-bisphosphate into two three-carbon isomers: D-glyceraldehyde 3-phosphate (G3P) and dihydroxyacetone phosphate (B84403) (DHAP). wikipedia.orgproteopedia.orgebi.ac.uk There are two main classes of aldolases with different mechanisms. nih.gov Class I aldolases, found in animals, form a Schiff base intermediate, while Class II aldolases, found in fungi and bacteria, utilize a metal-chelate intermediate. wikipedia.orgnih.gov

Regulatory Points within Glycolysis Involving D-Glyceraldehyde 3-Phosphate

Data Tables

Table 1: Key Enzymes in the Metabolism of D-Glyceraldehyde 3-Phosphate

| Enzyme | EC Number | Substrate(s) | Product(s) | Function in Glycolysis |

| Fructose-1,6-bisphosphate Aldolase | 4.1.2.13 | Fructose-1,6-bisphosphate | D-Glyceraldehyde 3-phosphate, Dihydroxyacetone phosphate | Cleaves a six-carbon sugar into two three-carbon molecules. wikipedia.orgproteopedia.org |

| Triosephosphate Isomerase (TPI) | 5.3.1.1 | Dihydroxyacetone phosphate | D-Glyceraldehyde 3-phosphate | Isomerizes DHAP to G3P for further glycolysis. wikipedia.orgresearchgate.netuniprot.org |

| Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH) | 1.2.1.12 | D-Glyceraldehyde 3-phosphate, NAD+, Pi | 1,3-Bisphosphoglycerate, NADH, H+ | Oxidizes and phosphorylates G3P, generating NADH. wikipedia.orgfiveable.mebionity.com |

D-Glyceraldehyde 3-Phosphate in the Calvin Cycle (Photosynthesis)

In photosynthetic organisms, D-Glyceraldehyde 3-Phosphate is a primary product of the Calvin cycle, the series of light-independent reactions that convert carbon dioxide into organic matter. wikipedia.orgwikipedia.org

Biogenesis of D-Glyceraldehyde 3-Phosphate from 3-Phosphoglycerate (B1209933)

The formation of D-Glyceraldehyde 3-Phosphate (G3P) in the Calvin cycle begins after the initial fixation of carbon dioxide. The enzyme RuBisCO attaches a CO2 molecule to ribulose-1,5-bisphosphate (RuBP), creating an unstable six-carbon intermediate that immediately splits into two molecules of 3-phosphoglycerate (3-PGA). proteopedia.orgkhanacademy.orglibretexts.org

The conversion of 3-PGA to G3P occurs in a two-step reduction process that requires energy and reducing power from the light-dependent reactions of photosynthesis. wikipedia.orgkhanacademy.org

Phosphorylation: The enzyme phosphoglycerate kinase utilizes ATP to phosphorylate 3-PGA, forming 1,3-bisphosphoglycerate and ADP. proteopedia.orgkhanacademy.org

Reduction: Subsequently, the enzyme glyceraldehyde-3-phosphate dehydrogenase uses NADPH to reduce 1,3-bisphosphoglycerate into D-Glyceraldehyde 3-Phosphate. wikipedia.orgproteopedia.orgkhanacademy.org This reaction releases a phosphate group and oxidizes NADPH to NADP+. khanacademy.org

For every three molecules of CO2 fixed, six molecules of G3P are generated. proteopedia.org

Contribution to Carbohydrate Biosynthesis (e.g., Glucose, Starch)

D-Glyceraldehyde 3-Phosphate is considered the principal end-product of photosynthesis. wikipedia.org While most G3P molecules are used to regenerate RuBP to sustain the Calvin cycle, one out of every six molecules represents a net gain for the plant. proteopedia.orgkhanacademy.org This surplus G3P is a critical building block for synthesizing a wide array of carbohydrates. wikipedia.org

In the chloroplast stroma or the cytoplasm, G3P can be converted into its isomer, dihydroxyacetone phosphate (DHAP). proteopedia.org These two triose phosphates can then be combined to form fructose-1,6-bisphosphate, a precursor for glucose synthesis. wikipedia.org The resulting glucose can be used immediately for cellular respiration, transported to other parts of the plant in the form of sucrose, or stored as insoluble polysaccharides like starch for later use. wikipedia.org

Role in Ribulose 1,5-Bisphosphate Regeneration

The continuation of the Calvin cycle is dependent on the regeneration of its initial CO2 acceptor, Ribulose 1,5-bisphosphate (RuBP). wikipedia.orgwikipedia.org This crucial regeneration phase utilizes the majority of the D-Glyceraldehyde 3-Phosphate produced. proteopedia.org For every six molecules of G3P generated from three molecules of CO2, five are channeled into a complex series of reactions to regenerate three molecules of RuBP. proteopedia.orgstackexchange.com

This intricate process involves several enzymes, including triose phosphate isomerase, aldolase, fructose-1,6-bisphosphatase, and transketolase, which rearrange the carbon skeletons of the three-carbon G3P molecules into five-carbon sugars like ribose-5-phosphate (B1218738) and xylulose-5-phosphate. libretexts.orgnih.gov These are then converted to ribulose-5-phosphate, which is finally phosphorylated using ATP by the enzyme phosphoribulokinase to reform RuBP, completing the cycle. nih.govresearchgate.net

D-Glyceraldehyde 3-Phosphate in Gluconeogenesis

Gluconeogenesis is the metabolic pathway that generates glucose from non-carbohydrate carbon substrates. D-Glyceraldehyde 3-Phosphate is a key intermediate in this pathway, which is, in many respects, the reverse of glycolysis. glpbio.comwsu.edu

Reversible Nature of Reactions and Intermediate Status

Seven of the reactions in the gluconeogenic pathway are the reversible steps of glycolysis. wsu.edu D-Glyceraldehyde 3-Phosphate is central to this reversible portion of the pathway. It is formed from 1,3-bisphosphoglycerate through the action of glyceraldehyde-3-phosphate dehydrogenase, a reaction that is common to both glycolysis and gluconeogenesis. wsu.eduwikipedia.org

G3P and its isomer, dihydroxyacetone phosphate (DHAP), are interconverted by the enzyme triose phosphate isomerase. sapientia.ronih.gov These two molecules are then condensed by aldolase to form fructose-1,6-bisphosphate. nih.gov The readily reversible nature of these reactions allows G3P to act as a crucial intermediate, channeling precursors like lactate, glycerol (B35011), and certain amino acids into the synthesis of glucose. hmdb.cawsu.edu The direction of these reactions is pushed toward glucose synthesis by the irreversible reactions unique to gluconeogenesis that circumvent the irreversible steps of glycolysis. wsu.edu

D-Glyceraldehyde 3-Phosphate in the Pentose (B10789219) Phosphate Pathway

The pentose phosphate pathway (PPP) is a metabolic route parallel to glycolysis that generates NADPH and the precursors for nucleotide synthesis. D-Glyceraldehyde 3-Phosphate is a key participant in the non-oxidative phase of this pathway. wikipedia.orgnih.gov

In the non-oxidative phase, the enzymes transketolase and transaldolase catalyze a series of carbon-shuffling reactions that interconvert three-, four-, five-, six-, and seven-carbon sugars. nih.gov D-Glyceraldehyde 3-Phosphate can be both a product and a substrate in these reactions. For instance, transketolase can transfer a two-carbon unit from xylulose-5-phosphate to ribose-5-phosphate to yield G3P and sedoheptulose-7-phosphate. hmdb.ca Conversely, transketolase can also use G3P as an acceptor for a two-carbon unit from fructose-6-phosphate. hmdb.ca This interconnectivity allows the cell to adapt the output of the pentose phosphate pathway to its metabolic needs, either producing more ribose-5-phosphate for nucleotide synthesis or generating glycolytic intermediates like G3P and fructose-6-phosphate. nih.govnih.gov

Data on Key Enzymes

| Enzyme | Pathway(s) | Reaction Catalyzed |

| Glyceraldehyde-3-Phosphate Dehydrogenase | Calvin Cycle, Gluconeogenesis, Glycolysis | Reversibly catalyzes the oxidation and phosphorylation of D-glyceraldehyde 3-phosphate to 1,3-bisphosphoglycerate. wikipedia.orgproteopedia.orgebi.ac.uk |

| Triose Phosphate Isomerase | Calvin Cycle, Gluconeogenesis, Glycolysis | Reversibly converts D-glyceraldehyde 3-phosphate to dihydroxyacetone phosphate. proteopedia.orgsapientia.ro |

| Aldolase | Calvin Cycle, Gluconeogenesis, Glycolysis | Reversibly catalyzes the condensation of D-glyceraldehyde 3-phosphate and dihydroxyacetone phosphate to form fructose-1,6-bisphosphate. sapientia.rooup.com |

| Transketolase | Pentose Phosphate Pathway, Calvin Cycle | Transfers a two-carbon unit between various sugar phosphates, involving D-glyceraldehyde 3-phosphate as a substrate or product. hmdb.canih.gov |

| Phosphoglycerate Kinase | Calvin Cycle, Gluconeogenesis, Glycolysis | Reversibly transfers a phosphate group from ATP to 3-phosphoglycerate (or from 1,3-bisphosphoglycerate to ADP). proteopedia.orgnih.gov |

| Phosphoribulokinase | Calvin Cycle | Catalyzes the ATP-dependent phosphorylation of ribulose-5-phosphate to form ribulose-1,5-bisphosphate. nih.gov |

Involvement in Metabolic Flux and Product Generation

D-Glyceraldehyde 3-phosphate (G3P) is a pivotal intermediate in the central carbon metabolism of virtually all organisms. wikipedia.orgnih.gov Positioned at the intersection of glycolysis and the pentose phosphate pathway (PPP), its metabolic fate is a critical determinant of cellular energy production, biosynthetic capacity, and redox balance. wikipedia.orgwikipedia.org The distribution of G3P through these competing pathways, known as metabolic flux, is tightly regulated and dictates the generation of a wide array of essential molecular products.

The primary enzyme governing the fate of G3P in glycolysis is glyceraldehyde-3-phosphate dehydrogenase (GAPDH). wikipedia.org This enzyme catalyzes the conversion of G3P to 1,3-bisphosphoglycerate, a step that generates the reducing equivalent NADH and leads to ATP synthesis. wikipedia.orgfrontiersin.org Alternatively, G3P can be channeled into the pentose phosphate pathway or used as a substrate for biosynthesis.

Detailed Research Findings

Research has shown that the role of GAPDH in controlling glycolytic flux can be highly dependent on the organism and specific conditions. In the bacterium Lactococcus lactis, initial studies using inhibitors suggested that GAPDH exerted almost complete control over the rate of glycolysis. nih.gov However, subsequent research on a different strain of the same bacterium, where GAPDH levels were experimentally altered, concluded that the enzyme has no control over glycolytic flux under normal growth conditions, suggesting it is present in excess capacity. nih.gov

In astrocytes, glycolytic flux through the GAPDH step has been shown to directly regulate the synthesis of the neuromodulator D-serine. pnas.org High glycolytic activity enhances the binding of GAPDH to the enzyme serine racemase, which in turn inhibits D-serine production. pnas.org This finding illustrates a sophisticated mechanism where the flow of metabolites through the G3P node directly signals to control the production of a non-carbohydrate product.

Furthermore, GAPDH acts as a critical metabolic switch, particularly under conditions of oxidative stress. wikipedia.org Oxidative inactivation of GAPDH can redirect the metabolic flux of G3P away from glycolysis and into the pentose phosphate pathway. wikipedia.orgnih.gov This rerouting is a protective mechanism that increases the cell's production of NADPH, a crucial antioxidant cofactor. wikipedia.org Studies on stored red blood cells have confirmed this phenomenon, showing that progressive, storage-dependent oxidation of GAPDH correlates with an increased ratio of PPP flux to glycolytic flux, as measured using 13C-labeled glucose. nih.govashpublications.org

The table below summarizes key research findings on the role of G3P and its primary enzyme, GAPDH, in directing metabolic flux.

| Organism/System | Key Finding | Metabolic Consequence | Reference |

|---|---|---|---|

| Lactococcus lactis | GAPDH activity level did not correlate with changes in glycolytic flux. | Suggests GAPDH does not control glycolytic flux in this organism under tested conditions; it is present in excess. | nih.gov |

| Astrocytes | Glycolytic flux, via GAPDH and NADH, negatively regulates D-serine synthesis. | Links central carbon metabolism directly to neurotransmitter regulation. | pnas.org |

| Red Blood Cells (Stored) | Oxidative inactivation of GAPDH increases with storage time. | Reroutes glucose metabolism from glycolysis to the Pentose Phosphate Pathway to increase NADPH production for antioxidant defense. | nih.govashpublications.org |

| Mortierella alpina (Fungus) | Overexpression of a specific GAPDH isozyme enhanced flux toward glycerate-1,3-biphosphate. | Increased supply of NADPH and glycerol-3P, boosting lipid accumulation. | frontiersin.org |

Product Generation from G3P

The channeling of G3P into different metabolic routes directly results in the synthesis of distinct classes of essential biomolecules. The specific products generated are determined by the prevailing metabolic needs of the cell for energy, reducing power, or biosynthetic precursors.

The metabolic fates of D-glyceraldehyde 3-phosphate and its resultant products are outlined in the table below.

| Metabolic Pathway | Key Intermediate/Process | Primary Product(s) | Cellular Function | Reference |

|---|---|---|---|---|

| Glycolysis | Oxidation by GAPDH | ATP, NADH, Pyruvate (B1213749) | Energy currency, reducing power for aerobic respiration, central metabolic precursor. | ttuhsc.edunih.gov |

| Pentose Phosphate Pathway | Interconversion via Transketolase/Transaldolase | NADPH, Ribose 5-phosphate | Reductive biosynthesis (e.g., fatty acids), antioxidant defense, precursor for nucleotides. | libretexts.orgunivr.it |

| Lipid Synthesis | Conversion to DHAP, then reduction | Glycerol 3-phosphate | Backbone for triacylglycerols and phospholipids. | wikipedia.orgfrontiersin.org |

| Amino Acid Synthesis | Entry into specific biosynthetic pathways | Tryptophan, Aromatic Amino Acids (via Erythrose 4-phosphate) | Building blocks for proteins. | wikipedia.orglibretexts.org |

Enzymatic Transformations and Catalytic Mechanisms of D Glyceraldehyde 3 Phosphate

Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH)

Glyceraldehyde 3-Phosphate Dehydrogenase (EC 1.2.1.12) is a highly conserved and abundant enzyme that catalyzes the sixth step of glycolysis: the conversion of D-glyceraldehyde 3-phosphate (G3P) into 1,3-bisphosphoglycerate (1,3-BPG). wikipedia.orgyoutube.com This reaction is unique as it involves both the oxidation of an aldehyde to a carboxylic acid and the subsequent formation of a high-energy acyl-phosphate bond, using inorganic phosphate (B84403) (Pi) and the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) wikipedia.orgyoutube.comquizlet.com.

Mechanistic Insights into Oxidation and Phosphorylation

The catalytic cycle begins with the binding of G3P to the active site of the enzyme. A crucial cysteine residue within the active site acts as a nucleophile, attacking the carbonyl carbon of the G3P aldehyde group. youtube.comrsc.org This attack is facilitated by a nearby histidine residue acting as a general base. youtube.comyoutube.com The result is the formation of a covalent thiohemiacetal intermediate between the enzyme and the substrate. youtube.comquizlet.comresearchgate.net

This intermediate is then oxidized. A hydride ion (H⁻) is transferred from the substrate portion of the intermediate to a tightly bound NAD+ molecule, converting it to NADH. youtube.comquizlet.com This oxidation step transforms the thiohemiacetal into a high-energy acyl-thioester intermediate. quizlet.com The energy released during this highly favorable oxidation is temporarily stored in this thioester bond. wikipedia.org

The newly formed NADH dissociates from the enzyme and is replaced by another molecule of NAD+. youtube.com The cycle concludes with the phosphorolysis of the acyl-thioester intermediate. An inorganic phosphate molecule (Pi) attacks the thioester, leading to the release of the product, 1,3-bisphosphoglycerate, and the regeneration of the free enzyme with its reactive cysteine residue, ready for another catalytic cycle. youtube.comquizlet.com

| Step | Description | Intermediate/Product |

| 1. Nucleophilic Attack | The active site Cysteine attacks the aldehyde group of G3P. | Covalent thiohemiacetal |

| 2. Oxidation | The thiohemiacetal is oxidized via hydride transfer to NAD+. | Acyl-thioester intermediate; NADH is formed. |

| 3. Cofactor Exchange | NADH dissociates and is replaced by a new NAD+ molecule. | Enzyme-NAD+ complex |

| 4. Phosphorolysis | Inorganic phosphate attacks the acyl-thioester, releasing the product. | 1,3-bisphosphoglycerate; Regenerated enzyme |

The pyridine (B92270) nucleotide cofactor NAD+ is essential for the GAPDH-catalyzed reaction, acting as the hydride acceptor during the oxidation of the G3P substrate. nih.govnih.gov The binding of NAD+ to the enzyme's active site is a prerequisite for the catalytic cycle to begin. youtube.com During the oxidation of the thiohemiacetal intermediate, NAD+ is reduced to NADH. quizlet.comresearchgate.net

The subsequent release of NADH and the binding of a fresh NAD+ molecule are critical for catalytic turnover. youtube.comresearchgate.net The NAD+/NADH ratio within the cell is a key regulator of cellular energy metabolism and can influence the direction and rate of the GAPDH reaction. nih.govnih.govresearchgate.net While the primary cofactor for the glycolytic GAPDH is NAD+, some isoforms of the enzyme, particularly in plants, can utilize NADP+. researchgate.net Cysteine modifications can also be critical for cellular adaptation to oxidative environments by redirecting metabolic pathways to favor the generation of NADPH. nih.gov

The catalytic activity of GAPDH is dependent on a specific arrangement of amino acid residues in its active site. youtube.com

Cysteine (Cys152 in humans): This is the most critical residue for catalysis. Its sulfhydryl group performs the nucleophilic attack on the G3P aldehyde, initiating the formation of the covalent thiohemiacetal intermediate. rsc.orgresearchgate.net This cysteine is highly reactive and susceptible to oxidative modifications, which can regulate the enzyme's activity and even switch its function to non-glycolytic roles. nih.govfrontiersin.orgfrontiersin.org Oxidation of this active-site cysteine can lead to enzyme inactivation. rsc.org

Histidine (e.g., His176): A nearby histidine residue functions as a general base, accepting a proton from the cysteine's sulfhydryl group to increase its nucleophilicity and facilitate the attack on the substrate. youtube.comyoutube.com It is also involved in the later stages of the reaction mechanism.

The integrity of these and other active site residues is paramount for the enzyme's function in both its primary metabolic role and its various "moonlighting" activities, which are often regulated by post-translational modifications of the catalytic cysteine. nih.govnih.gov

Structural Determinants of GAPDH Function

The catalytic efficiency and regulation of GAPDH are intrinsically linked to its three-dimensional structure, particularly its oligomeric state.

GAPDH typically exists as a homotetramer, a stable complex composed of four identical subunits, with a total molecular weight of approximately 150 kDa. nih.govnih.gov This tetrameric structure is highly conserved across species. nih.gov The subunits are arranged with 222 point symmetry, meaning the tetramer has three perpendicular twofold axes of symmetry (often referred to as the P, Q, and R axes). nih.govmdpi.com

Coenzyme Binding Domains (e.g., Rossmann Fold)

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) contains a classic structural motif for binding nucleotide cofactors known as the Rossmann fold. wikipedia.org This tertiary structure is found in proteins that bind nucleotides such as NAD+, FAD, and NADP+. wikipedia.org The Rossmann fold is characterized by an alternating sequence of beta strands and alpha helices. wikipedia.org Specifically, it consists of six parallel beta strands that form an extended beta sheet, surrounded by alpha helices on both sides, creating a three-layered sandwich structure. wikipedia.org The most conserved segment of this fold is the initial beta-alpha-beta (bab) motif. wikipedia.org

In GAPDH, the NAD+-binding domain is composed of the N-terminal region of the protein and contains this characteristic Rossmann fold. researchgate.netnih.gov This domain serves as the docking site for the NAD+ cofactor, which is essential for the enzyme's catalytic activity in the oxidative phosphorylation of D-glyceraldehyde 3-phosphate. nih.govresearchgate.net The binding of NAD+ to the Rossmann fold is a critical prerequisite for the subsequent binding of the substrate. Studies have shown that the adenine moiety of NAD+ binds within this pocket. researchgate.netresearchgate.net Interestingly, this domain's ability to bind nucleotides is not limited to the NAD+ cofactor. It has been demonstrated that this region can also bind other molecules, including AU-rich RNA and certain antisense oligonucleotides, hinting at the enzyme's multifunctional nature. nih.govnih.gov Competition experiments have confirmed that NAD+ can inhibit the binding of these other molecules, indicating that the Rossmann fold is the common docking site. nih.govnih.gov

Conformational Changes and Catalytic Cycle

The catalytic cycle of GAPDH involves significant conformational changes induced by the binding of both the cofactor (NAD+) and the substrate (D-glyceraldehyde 3-phosphate). The binding of NAD+ is the first step and is known to cause initial conformational adjustments within the enzyme's active site, preparing it for substrate binding. researchgate.net

Upon binding of D-glyceraldehyde 3-phosphate, a thiohemiacetal intermediate is formed through a nucleophilic attack on the aldehyde group by the catalytic cysteine residue (Cys149). researchgate.net This is followed by a hydride transfer from the intermediate to the bound NAD+, reducing it to NADH. researchgate.net This step leads to the formation of a high-energy thioacyl intermediate. researchgate.net

A key conformational change occurs during the catalytic cycle, often described by a "flip-flop" model. researchgate.net After the hydride transfer, the substrate's C3 phosphate group is proposed to move from an initial binding site (the "new Pi" site) to a second site. researchgate.net This movement vacates the initial phosphate binding site, allowing an inorganic phosphate molecule to enter and perform a nucleophilic attack on the thioacyl intermediate. researchgate.net This final step, known as phosphorolysis, releases the product, 1,3-bisphosphoglycerate, and the enzyme returns to its initial state upon release of NADH and binding of a new NAD+ molecule. These intricate conformational shifts ensure the proper positioning of substrates and intermediates throughout the two-step reaction mechanism. researchgate.net Modifications to the catalytic cysteine, or the absence of NAD+, can lead to conformational changes that destabilize the enzyme's typical tetrameric structure, potentially stimulating its interaction with other proteins and its non-glycolytic functions. nih.govbiorxiv.org

Allosteric Regulation of GAPDH Activity

The activity of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is not static; it is subject to complex allosteric regulation by various cellular molecules. nih.govwikipedia.org This regulation allows the cell to modulate glycolytic flux in response to its metabolic state. The protein may utilize the morpheein model of allosteric regulation, which involves changes in its quaternary structure. wikipedia.org

Modulation by Metabolites and Nucleotides (e.g., ATP, ADP, AMP, glucose 1-phosphate, fructose (B13574) 6-phosphate)

GAPDH activity is sensitive to the cellular energy charge and the levels of various metabolic intermediates. The enzyme's affinity for its co- and substrates can be altered by effector molecules binding to a regulatory site distinct from the active site.

For instance, in the non-phosphorylating GAPDH from Thermoproteus tenax (Tt-GAPDH), which catalyzes the irreversible oxidation of glyceraldehyde 3-phosphate, several metabolites act as allosteric modulators. nih.gov Adenosine (B11128) monophosphate (AMP) and adenosine diphosphate (B83284) (ADP) have been shown to increase the enzyme's affinity for its NAD+ cosubstrate. nih.gov Similarly, upstream glycolytic intermediates such as glucose 1-phosphate and fructose 6-phosphate also act as activators. nih.gov

Conversely, high levels of adenosine triphosphate (ATP), the main product of energy metabolism, act as an inhibitor by decreasing the enzyme's affinity for NAD+. nih.gov This is a classic example of feedback inhibition, where a high energy state signals a reduced need for glycolysis. Other nucleotides like NADP, NADPH, and NADH also decrease the affinity for the NAD+ cosubstrate. nih.gov ATP has also been shown to destabilize the tetrameric conformation of GAPDH, promoting its dissociation into dimers and monomers. biorxiv.org This modulation by key cellular metabolites allows for the fine-tuning of GAPDH activity to match the cell's immediate energetic and biosynthetic requirements.

| Metabolite/Nucleotide | Effect on GAPDH Activity | Mechanism of Action |

| ATP | Inhibition | Decreases affinity for NAD+; destabilizes tetramer. biorxiv.orgnih.gov |

| ADP | Activation | Increases affinity for NAD+. nih.gov |

| AMP | Activation | Increases affinity for NAD+. nih.gov |

| Glucose 1-phosphate | Activation | Increases affinity for NAD+. nih.gov |

| Fructose 6-phosphate | Activation | Increases affinity for NAD+. nih.gov |

| NADH | Inhibition | Decreases affinity for NAD+. nih.gov |

Inhibitory Mechanisms and Agents (e.g., iodoacetate, metal ions)

GAPDH activity can be blocked by various inhibitory agents that target its active site, particularly the highly reactive catalytic cysteine residue (Cys149). Iodoacetate and iodoacetamide (B48618) are classic irreversible inhibitors of GAPDH. researchgate.netnih.gov These alkylating agents covalently modify the sulfhydryl group of the catalytic cysteine, thereby preventing the formation of the thiohemiacetal intermediate necessary for the enzyme's function. researchgate.netresearchgate.net Studies have shown that iodoacetate is a highly efficient inactivator of GAPDH in cultured astrocytes, with complete inhibition observed at concentrations as low as 0.1 mM. nih.gov

Certain metal ions can also inhibit GAPDH activity. For example, silver ions (Ag+) have been shown to bind to all three cysteine residues in E. coli GAPDH, including the essential Cys149. researchgate.net The binding of Ag+ to this vital catalytic site is thought to affect the binding of the D-glyceraldehyde 3-phosphate substrate, leading to enzyme inhibition. researchgate.net Other small molecule inhibitors, such as heptelidic acid and CGP 3466B maleate, are also known to target and inhibit GAPDH. scbt.com

| Inhibitor | Type | Mechanism of Action |

| Iodoacetate | Irreversible | Alkylates the catalytic cysteine (Cys149). researchgate.netnih.gov |

| Iodoacetamide | Irreversible | Alkylates the catalytic cysteine (Cys149). researchgate.netnih.gov |

| Silver Ions (Ag+) | Reversible/Irreversible | Binds to cysteine residues, including the catalytic Cys149. researchgate.net |

| Heptelidic acid | Small Molecule | Targets and inhibits GAPDH activity. scbt.com |

Interplay with Cellular Redox State and Energy Status

These oxidative modifications typically lead to the inactivation of GAPDH's glycolytic function. researchgate.netfrontiersin.org This inactivation is not merely a consequence of damage but serves as a protective and regulatory mechanism. nih.gov By inhibiting glycolysis, the metabolic flux can be redirected into the pentose (B10789219) phosphate pathway (PPP). frontiersin.orgnih.gov This metabolic rerouting is crucial as the PPP generates NADPH, which is essential for regenerating antioxidants (like glutathione) and counteracting oxidative stress. frontiersin.orgnih.gov Therefore, GAPDH acts as a redox sensor; its inactivation under oxidative conditions helps to restore cellular redox homeostasis. nih.govresearchgate.net

The enzyme's localization and function are also influenced by the redox state. nih.gov For example, under reducing conditions, GAPDH tends to associate more with mitochondria, potentially forming a metabolon to efficiently channel substrates for energy generation. nih.gov Conversely, under oxidizing conditions, nuclear localization of GAPDH increases, suggesting a role in signal transduction and gene expression in response to stress. nih.gov

Multifunctionality and Non-Metabolic Roles of GAPDH

Beyond its canonical role in glycolysis, GAPDH is a classic example of a "moonlighting" protein, performing a remarkable variety of non-metabolic functions. frontiersin.orgoup.comresearchgate.net This functional versatility is regulated by its subcellular localization, post-translational modifications, and interactions with a diverse array of binding partners. researchgate.netoup.com

Key non-glycolytic functions of GAPDH include:

Gene Expression and Transcription: Nuclear GAPDH can act as a component of the multicomplex Oct-1 coactivator, OCA-S, which stimulates the expression of histone H2B. nih.gov It can also regulate transcription by binding directly to transcription factors. nih.gov

DNA Repair: GAPDH has been implicated in DNA repair processes. nih.govoup.com It can physically interact with apurinic/apyrimidinic endonuclease (APE1), a key enzyme in the base excision repair pathway. nih.gov

Apoptosis (Programmed Cell Death): Under conditions of cellular stress, S-nitrosylation of GAPDH can trigger its binding to the E3 ubiquitin ligase Siah1. nih.govnih.gov This complex translocates to the nucleus, where it mediates the degradation of nuclear proteins, leading to apoptosis. frontiersin.orgnih.gov

Vesicular Transport: Phosphorylated GAPDH is involved in membrane trafficking between the endoplasmic reticulum and the Golgi complex. nih.govoup.com

Cytoskeletal Dynamics: GAPDH is known to interact with tubulin and actin, facilitating microtubule bundling and actin polymerization, respectively. nih.govoup.com

Cell Signaling: By modulating cellular redox state through its sensitivity to oxidation, GAPDH influences various signaling pathways. nih.gov For example, it can bind to the inositol (B14025) 1,4,5-trisphosphate receptor, delivering NADH to regulate intracellular calcium signaling. nih.gov

These diverse roles highlight that GAPDH is not just a housekeeping enzyme for energy production but a critical hub that integrates cellular metabolic status with fundamental processes like gene expression, stress response, and cell fate decisions. nih.govresearchgate.net

Cellular Iron Homeostasis

Recent research has uncovered a novel role for GAPDH in maintaining cellular iron homeostasis. nih.gov Under hypoxic conditions, when there is an increased demand for iron for processes like erythropoiesis, GAPDH is translocated to the cell surface. wikipedia.org Here, it functions to acquire transferrin-bound iron, supplementing the classical transferrin receptor pathway. wikipedia.org This GAPDH-mediated iron uptake is considered a rapid response mechanism, allowing cells to increase their iron supply before the synthesis of specialized receptors can be upregulated. wikipedia.org Studies have shown that GAPDH can act as a chaperone protein for labile heme within cells, further underscoring its role in managing iron. nih.gov This function appears to be tissue-specific, with iron-consuming cells utilizing this pathway more than iron-storage cells. wikipedia.org

Gene Expression Modulation (Transcription Activation)

GAPDH has been identified as a component of the OCA-S transcriptional coactivator complex, which is involved in histone H2B synthesis. nih.gov The ability of GAPDH to move between the cytosol and the nucleus suggests it may act as a link between the metabolic state of the cell and gene transcription. nih.gov This nuclear translocation allows it to participate in the regulation of gene expression, adding another layer of complexity to its cellular functions.

Programmed Cell Death Pathways (Apoptosis Initiation)

Beyond its roles in metabolism and transcription, GAPDH is also a key player in the initiation of apoptosis, or programmed cell death. nih.gov In response to cellular stress, GAPDH can be S-nitrosylated, which causes it to bind to the protein SIAH1, a ubiquitin ligase. nih.gov This complex then moves into the nucleus, where SIAH1 targets nuclear proteins for degradation, thereby initiating the process of controlled cell shutdown. nih.gov This pro-apoptotic function is linked to its ability to bind to DNA. nih.gov The nuclear accumulation of GAPDH is a hallmark of apoptosis induced by a variety of stressors in different cell types. royalsocietypublishing.org

Intracellular Vesicle Trafficking (ER-to-Golgi)

GAPDH plays a crucial role in the transport of vesicles from the endoplasmic reticulum (ER) to the Golgi apparatus. nih.gov It is recruited by the protein Rab2 to vesicular-tubular clusters of the ER, where it assists in the formation of COPI vesicles. nih.gov This function is essential for the proper secretion of proteins. nih.gov The involvement of GAPDH in this process is activated by tyrosine phosphorylation by the Src kinase. nih.gov

Axonal Transport Processes

In neuronal cells, GAPDH is involved in axonal transport. Studies have shown that GAPDH and actin are transported together as a complex in axons. mdpi.comproteopedia.org This co-transport occurs at a rate corresponding to the slow component b of axonal transport. mdpi.comproteopedia.org This association suggests that GAPDH may act as a chaperone for actin monomers, or conversely, that actin may be involved in positioning GAPDH at specific sites within the axon that have high energy demands. mdpi.comproteopedia.org

Triose Phosphate Isomerase (TPI)

Triosephosphate Isomerase (TPI) is another critical enzyme that acts on a structural isomer of D-Glyceraldehyde 3-Phosphate. It is renowned for its catalytic perfection, accelerating a crucial isomerization reaction in glycolysis to a diffusion-limited rate. wikipedia.org

Catalytic Interconversion of Dihydroxyacetone Phosphate and D-Glyceraldehyde 3-Phosphate

TPI catalyzes the reversible interconversion of two triose phosphate isomers: Dihydroxyacetone Phosphate (DHAP) and D-Glyceraldehyde 3-Phosphate (G3P). wikipedia.org This reaction is vital for glycolysis, as it ensures that the carbon from glucose that is initially converted to DHAP can be funneled into the subsequent energy-yielding steps of the pathway as G3P. nih.gov

The catalytic mechanism of TPI involves the formation of an enediol intermediate. wikipedia.org Key amino acid residues in the active site facilitate this conversion. A glutamate (B1630785) residue (Glu165) acts as a base, abstracting a proton from the substrate, while a histidine residue (His95) acts as an acid, donating a proton to form the enediol intermediate. wikipedia.org The reaction is so efficient that it is limited only by the rate at which the substrate can diffuse into the enzyme's active site. wikipedia.org

| Feature | Description |

| Enzyme | Triose Phosphate Isomerase (TPI) |

| Substrates | Dihydroxyacetone Phosphate (DHAP), D-Glyceraldehyde 3-Phosphate (G3P) |

| Product | Interconversion between DHAP and G3P |

| Key Catalytic Residues | Glutamate 165, Histidine 95 |

| Intermediate | Enediol |

| Catalytic Efficiency | Diffusion-limited (catalytically perfect) |

| Thermodynamics | DHAP formation is favored 20:1 over G3P production, but the consumption of G3P in glycolysis drives the reaction forward. wikipedia.org |

Structural Features and Active Site Dynamics of D-Glyceraldehyde 3-Phosphate-Metabolizing Enzymes

D-Glyceraldehyde 3-phosphate (G3P) is a pivotal intermediate in central metabolism, and the enzymes that catalyze its transformations possess highly specialized active sites. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis, features a tetrameric structure with identical subunits. ebi.ac.uk Each subunit contains two primary domains: an N-terminal NAD+-binding domain (residues 1-150) and a C-terminal catalytic domain (residues 151-335). nih.gov The active site is located within the catalytic domain and contains a critical cysteine residue (Cys152 in E. coli). ebi.ac.uknih.gov

The catalytic cycle of GAPDH involves significant conformational changes. The binding of NAD+ induces a conformational state that allows for the binding of G3P. The active site cysteine attacks the aldehyde group of G3P, forming a thiohemiacetal intermediate. mdpi.com This is followed by hydride transfer to NAD+, generating NADH and a thioacyl-enzyme intermediate. mdpi.com A flexible loop (residues 208–215 in E. coli) undergoes a conformational change which is thought to be triggered after NADH formation and before its release. mdpi.com This dynamic process facilitates the subsequent attack by inorganic phosphate, releasing the product 1,3-bisphosphoglycerate and returning the enzyme to its initial state. mdpi.com The high degree of conservation of the active site residues across species underscores their essential role in catalysis. nih.gov

Aldolases (Fructose-1,6-bisphosphate Aldolase)

Fructose-1,6-bisphosphate aldolase (B8822740) is a crucial enzyme in both glycolysis and gluconeogenesis, catalyzing the reversible cleavage of fructose-1,6-bisphosphate (FBP) into G3P and dihydroxyacetone phosphate (DHAP). ebi.ac.ukproteopedia.org

Cleavage Mechanism and Product Stereochemistry

The aldol (B89426) reaction catalyzed by this enzyme is a retro-aldol condensation. proteopedia.org The process involves the cleavage of the C3-C4 bond of FBP, yielding the two triose phosphate products. nih.gov This reaction is highly stereospecific, ensuring the formation of D-glyceraldehyde 3-phosphate. ebi.ac.uk The enzyme's exquisite control over the stereochemistry is a key feature of its catalytic prowess. ebi.ac.uk In the reverse reaction, the condensation of DHAP and G3P to form FBP, the enzyme maintains this stereochemical precision. ebi.ac.uk

Distinction Between Class I and Class II Aldolases

Aldolases are broadly categorized into two classes based on their catalytic mechanism. researchgate.netwikipedia.org

Class I Aldolases: Found in animals, plants, and green algae, these enzymes utilize a Schiff base intermediate. researchgate.netwikipedia.org A highly conserved lysine (B10760008) residue in the active site (Lys229 in rabbit muscle aldolase) attacks the carbonyl group of DHAP to form a protonated Schiff base (an imine). ebi.ac.ukproteopedia.orgresearchgate.net This intermediate facilitates the subsequent C-C bond cleavage or formation without the need for a metal cofactor. researchgate.netoup.com Tyrosine residues also play a critical role in stabilizing intermediates. wikipedia.org

Class II Aldolases: Predominantly found in fungi and bacteria, these enzymes are metal-dependent. researchgate.net They require a divalent cation, typically zinc (Zn2+), as a cofactor to polarize the carbonyl group of the substrate. ebi.ac.ukwikipedia.org Instead of forming a Schiff base, an enediolate intermediate is generated, which is stabilized by the metal ion. researchgate.net These enzymes are consequently inhibited by metal-chelating agents like EDTA. oup.com

Despite their different mechanisms, both classes of enzymes are often found in the same organism and catalyze the same stereospecific reaction. wikipedia.orgnih.gov

| Feature | Class I Aldolase | Class II Aldolase |

| Catalytic Mechanism | Schiff base intermediate formation | Metal-dependent (divalent cation) |

| Key Active Site Residue | Conserved Lysine | Metal-coordinating residues (e.g., Histidine, Aspartate) |

| Cofactor Requirement | None | Divalent metal ion (e.g., Zn2+) |

| Inhibition by EDTA | No | Yes |

| Typical Organisms | Animals, Plants, Green Algae | Fungi, Bacteria |

Other Enzymatic Interactions and Reaction Pathways

Transketolase-Mediated Reactions with D-Glyceraldehyde 3-Phosphate (e.g., D-xylulose 5-phosphate synthesis)

Transketolase is a key enzyme in the non-oxidative phase of the pentose phosphate pathway and the Calvin cycle. wikipedia.org It catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. nih.govresearchgate.net D-Glyceraldehyde 3-Phosphate serves as an acceptor in one of the reactions catalyzed by transketolase. wikipedia.org

For example, transketolase transfers a two-carbon fragment from sedoheptulose (B1238255) 7-phosphate to G3P, yielding D-ribose 5-phosphate and D-xylulose 5-phosphate. wikipedia.org In another key reaction, it can transfer a two-carbon unit from D-fructose 6-phosphate to G3P, producing D-xylulose 5-phosphate and D-erythrose 4-phosphate. reactome.org The synthesis of D-xylulose 5-phosphate from hydroxypyruvate and G3P is another transketolase-catalyzed reaction. researchgate.nettandfonline.com This enzyme requires thiamine (B1217682) pyrophosphate (TPP) and a divalent cation like calcium as cofactors. wikipedia.org The mechanism involves the TPP cofactor forming a carbanion that attacks the donor ketose, cleaving a C-C bond and forming a covalent intermediate, which then transfers the two-carbon fragment to the acceptor aldehyde, G3P. wikipedia.orgnih.gov

Alternative Glyceraldehyde Metabolic Routes (e.g., via triokinase)

While G3P is a primary fate for glyceraldehyde in central metabolism, glyceraldehyde itself can be metabolized through several routes. One of the most dominant pathways involves the enzyme triokinase (also known as triose kinase). nih.gov Triokinase catalyzes the ATP-dependent phosphorylation of D-glyceraldehyde to produce D-glyceraldehyde 3-phosphate. nih.govwikipedia.org This reaction directly channels glyceraldehyde, often derived from fructose metabolism, into the glycolytic pathway. nih.govwikipedia.org

Other, less predominant routes for glyceraldehyde metabolism include its conversion to D-glycerate by aldehyde dehydrogenase or its reduction to glycerol (B35011) by alcohol dehydrogenase. nih.gov However, the high affinity (low Km) of triokinase for glyceraldehyde makes its phosphorylation the principal metabolic route in tissues like the liver. nih.gov

Evolutionary Perspectives of D Glyceraldehyde 3 Phosphate Metabolism

Conserved Nature of the Glycolytic Pathway and D-Glyceraldehyde 3-Phosphate

Phylogenetic Analyses of Key Enzymes (e.g., Glyceraldehyde 3-Phosphate Dehydrogenase)

The enzymes that catalyze the steps of glycolysis are highly conserved across all domains of life, providing a rich source of data for phylogenetic studies. Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH), the enzyme that catalyzes the oxidation and phosphorylation of G3P to 1,3-bisphosphoglycerate, is a prime example. arxiv.orgresearchgate.net As a key enzyme in glycolysis, GAPDH is present in all living organisms, making its gene a valuable tool for studying evolutionary relationships. arxiv.orgresearchgate.net

Phylogenetic analyses based on the amino acid sequences of GAPDH have been used to construct evolutionary trees that depict the relationships between different species. researchgate.netresearchgate.net These studies often reveal deep evolutionary divergences, such as the split between bacteria, archaea, and eukaryotes. arxiv.orgnih.gov For instance, comparisons of GAPDH sequences show high similarity among related groups, such as within the Galliformes (poultry), where there is over 97% conservation. nih.gov Similarly, analyses of the GAPDH gene in various species of the malaria parasite Plasmodium have provided insights into the evolution and functional adaptations of this pathogen. nih.gov The chloroplast and cytosolic versions of GAPDH in plants also offer a window into major evolutionary events, including the endosymbiotic origin of plastids. nih.gov

Below is a table summarizing key findings from phylogenetic studies of GAPDH:

| Organism Group | Key Findings from GAPDH Phylogenetic Analysis | Significance |

| General | GAPDH is present in all living organisms, allowing for broad evolutionary comparisons. arxiv.orgresearchgate.net | Confirms the ancient and conserved nature of glycolysis. |

| Plasmodium (Malaria) | Analysis of the g3pdh gene helps determine the type and origin of different species and identifies conserved regions that could be drug targets. nih.gov | Provides insights for antimalarial drug development by highlighting functional differences from the human enzyme. nih.gov |

| Plants | The presence of distinct cytosolic and chloroplast GAPDH isoenzymes reflects the endosymbiotic origin of plastids. nih.gov | Supports the theory of endosymbiosis and shows enzyme adaptation to different cellular compartments and metabolic roles (glycolysis vs. Calvin cycle). nih.govnih.gov |

| Galliformes (Birds) | High sequence conservation (>97%) of the GAPDH gene and protein structure among related avian species. nih.gov | Demonstrates the strong purifying selection acting on this essential metabolic enzyme. |

Evolutionary Rationales for Protein Multifunctionality and Adaptation

Initially considered a classic "housekeeping" enzyme solely dedicated to glycolysis, GAPDH is now recognized as a prime example of a "moonlighting" protein—a single protein that performs multiple, often unrelated, functions. nih.govwikipedia.org This multifunctionality is a product of evolution, providing an efficient way to expand an organism's functional repertoire without needing to evolve entirely new proteins from scratch. wikipedia.org

Beyond its catalytic role in the cytoplasm, GAPDH has been implicated in a variety of non-metabolic processes, including:

Transcription and Gene Expression: GAPDH can translocate to the nucleus and act as a transcriptional regulator. researchgate.net

Apoptosis (Programmed Cell Death): It plays a role in the initiation of apoptosis. wikipedia.org

Vesicle Transport: GAPDH is involved in shuttling vesicles from the endoplasmic reticulum to the Golgi apparatus. wikipedia.org

Immune Response: In plants, GAPDH contributes to resistance against bacterial and viral pathogens. researchgate.net

The evolutionary rationale for this multifunctionality is rooted in adaptation and efficiency. By co-opting an existing, abundant protein like GAPDH for new roles, cells can quickly adapt to changing environmental conditions or metabolic needs. nih.govwikipedia.orgnih.gov For example, under oxidative stress, modifications to GAPDH can alter its function from a metabolic enzyme to a regulatory protein, helping the cell to manage the stress response. nih.gov This functional plasticity demonstrates how evolution can tinker with existing molecular machinery to generate novel capabilities. The development of parallel glycolytic pathways, such as the Entner-Doudoroff pathway in some bacteria, is another evolutionary strategy that provides metabolic flexibility and allows for rapid adaptation to dynamic nutrient environments. biorxiv.orgbiorxiv.org

常见问题

Q. What is the role of D-glyceraldehyde 3-phosphate (G3P) in glycolysis, and how can its enzymatic regulation be experimentally assessed?

G3P is a critical intermediate in glycolysis, produced during fructose-1,6-bisphosphate cleavage by aldolase . It is metabolized by glyceraldehyde 3-phosphate dehydrogenase (GAPDH), which catalyzes its conversion to 1,3-bisphosphoglycerate while reducing NAD⁺ to NADH. To study its enzymatic regulation, researchers use spectrophotometric assays to monitor NADH production kinetics at 340 nm, with purified GAPDH and G3P as substrates . Reaction conditions (pH, temperature, cofactors) must be optimized to mimic physiological environments .

Q. What are the standard methods for synthesizing high-purity D-glyceraldehyde 3-phosphate for laboratory use?

G3P is synthesized via chemo-enzymatic routes or chemical phosphorylation. A common method involves recombinant DXP synthase catalyzing the condensation of G3P with pyruvate, yielding high purity (≥95%) . Chemical synthesis includes phosphorylation of glyceraldehyde using phosphorylating agents (e.g., POCl₃), followed by purification via ion-exchange chromatography . Enzymatic synthesis is preferred for stereospecificity, while chemical methods are scalable but require rigorous purification .

Q. How is D-glyceraldehyde 3-phosphate quantified in cellular extracts, and what are common pitfalls in these assays?

G3P is quantified using coupled enzymatic assays or LC-MS. In coupled assays, GAPDH and NAD⁺ are added to extracts, and NADH production is measured spectrophotometrically . LC-MS offers higher specificity by targeting G3P’s molecular ion (m/z 170.06) with reverse-phase chromatography . Pitfalls include interference from triose phosphate isomers (e.g., dihydroxyacetone phosphate) and degradation during sample preparation. Internal standards (e.g., ¹³C-labeled G3P) improve accuracy .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C-G3P) elucidate metabolic flux in glycolysis and the pentose phosphate pathway?

Isotopic tracing with ¹³C-G3P allows tracking of carbon redistribution into downstream metabolites (e.g., pyruvate, ribose-5-phosphate). Cells are incubated with labeled G3P, and flux analysis is performed via GC-MS or NMR to quantify isotopic enrichment . Computational tools like Metabolic Flux Analysis (MFA) model labeling patterns to resolve pathway dominance under varying conditions (e.g., hypoxia) .

Q. What experimental strategies resolve contradictions in G3P’s role in lipid synthesis versus glycolysis in different tissues?

Liver and muscle cells prioritize G3P for lipid synthesis (via glycerol 3-phosphate) or glycolysis, respectively. To dissect this, researchers use tissue-specific knockdown models (e.g., siRNA targeting glycerol-3-phosphate dehydrogenase) and measure lipid accumulation via thin-layer chromatography or flux balance analysis . Transcriptomic profiling (RNA-seq) identifies regulatory genes (e.g., Tpi1b, Gpd2) that shunt G3P toward triglycerides or ATP production .

Q. How do fluorinated analogs of G3P (e.g., 3-fluoro-G3P) probe enzyme-substrate interactions in GAPDH inhibition studies?

Fluorinated analogs act as competitive inhibitors by mimicking G3P’s structure but forming irreversible adducts with GAPDH’s active-site cysteine. Kinetic assays (e.g., IC₅₀ determination) and X-ray crystallography reveal binding affinities and conformational changes . For example, 3-fluoro-G3P reduces GAPDH activity by 90% in vitro, validated via Michaelis-Menten kinetics and NADH depletion assays .

Q. What systems biology approaches integrate multi-enzyme networks involving G3P for synthetic pathway design?

Computational tools like RetroPath and Design-Build-Test-Learn (DBTL) cycles model enzyme cascades using G3P. For instance, pyruvate-forming lyases (e.g., R01064) are paired with G3P-producing enzymes to optimize carbon flux in synthetic pathways . Kinetic parameters (Km, Vmax) from enzyme databases (BRENDA) are used to predict pathway yields, validated via in vitro reconstitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。